molecular formula C8H10N2S2 B14191935 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine CAS No. 859497-90-8

3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine

Cat. No.: B14191935
CAS No.: 859497-90-8
M. Wt: 198.3 g/mol
InChI Key: PYFFGAPNOIDDKR-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features two sulfur-containing substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the methylsulfanyl and prop-2-en-1-ylsulfanyl groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methylsulfanyl and prop-2-en-1-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfur-containing groups can form covalent bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)pyridazine
  • 6-[(prop-2-en-1-yl)sulfanyl]pyridazine
  • 3-(Methylsulfanyl)-6-(methylsulfanyl)pyridazine

Uniqueness

3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine is unique due to the presence of both methylsulfanyl and prop-2-en-1-ylsulfanyl groups This dual substitution pattern can lead to distinct chemical and biological properties compared to similar compounds with only one type of substituent

Properties

CAS No.

859497-90-8

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

3-methylsulfanyl-6-prop-2-enylsulfanylpyridazine

InChI

InChI=1S/C8H10N2S2/c1-3-6-12-8-5-4-7(11-2)9-10-8/h3-5H,1,6H2,2H3

InChI Key

PYFFGAPNOIDDKR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(C=C1)SCC=C

Origin of Product

United States

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